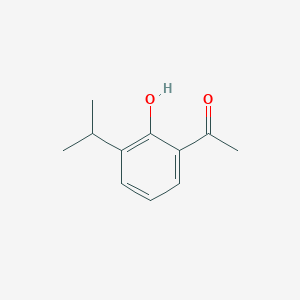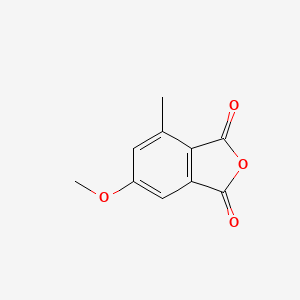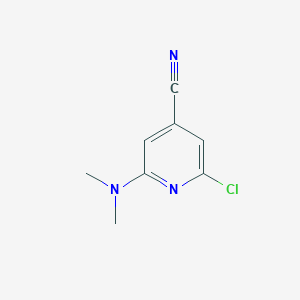![molecular formula C12H12N2O6 B8751209 1,4-dimethyl 2-[(4-nitrophenyl)amino]but-2-enedioate](/img/structure/B8751209.png)
1,4-dimethyl 2-[(4-nitrophenyl)amino]but-2-enedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-dimethyl 2-[(4-nitrophenyl)amino]but-2-enedioate is an organic compound with the molecular formula C12H12N2O6 It is known for its unique structure, which includes a nitrophenyl group and a butenedioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-dimethyl 2-[(4-nitrophenyl)amino]but-2-enedioate can be synthesized through a multi-step process. One common method involves the reaction of dimethyl but-2-enedioate with 4-nitroaniline under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like triethylamine. The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a solid form.
Análisis De Reacciones Químicas
Types of Reactions
1,4-dimethyl 2-[(4-nitrophenyl)amino]but-2-enedioate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted products depending on the reagents used.
Aplicaciones Científicas De Investigación
1,4-dimethyl 2-[(4-nitrophenyl)amino]but-2-enedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,4-dimethyl 2-[(4-nitrophenyl)amino]but-2-enedioate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the butenedioate moiety can interact with enzymes or receptors. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl 2-[(4-nitrophenyl)amino]but-2-enedioate: Similar structure but lacks the 1,4-dimethyl groups.
Ethyl 2-[(4-nitrophenyl)amino]but-2-enedioate: Similar structure with ethyl groups instead of methyl groups.
Methyl 2-[(4-nitrophenyl)amino]but-2-enedioate: Similar structure with a single methyl group.
Uniqueness
1,4-dimethyl 2-[(4-nitrophenyl)amino]but-2-enedioate is unique due to the presence of two methyl groups at the 1 and 4 positions, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in research and industry.
Propiedades
Fórmula molecular |
C12H12N2O6 |
|---|---|
Peso molecular |
280.23 g/mol |
Nombre IUPAC |
dimethyl 2-(4-nitroanilino)but-2-enedioate |
InChI |
InChI=1S/C12H12N2O6/c1-19-11(15)7-10(12(16)20-2)13-8-3-5-9(6-4-8)14(17)18/h3-7,13H,1-2H3 |
Clave InChI |
CGQGMMOPLVKRTB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C=C(C(=O)OC)NC1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Methyl-4,5-dihydro-6h-cyclopenta[b]thiophen-6-one](/img/structure/B8751129.png)



![4-[2-(Morpholin-4-yl)ethoxy]benzene-1-sulfonamide](/img/structure/B8751150.png)


![8-(4-Fluorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B8751179.png)


![2-amino-9-[2,3-bis(hydroxymethyl)cyclobutyl]-3H-purin-6-one](/img/structure/B8751201.png)



